1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C16H24N2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the synthesis of various drugs due to their versatile chemical properties .
Scientific Research Applications
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a DNA-binding agent and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, including anticancer and antiviral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one interacts with various enzymes, proteins, and other biomolecules. It is an important organic intermediate often used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and dyestuffs
Cellular Effects
It is known that similar compounds can have antimicrobial potential and anti-biofilm activity. These properties suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds can alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit tyrosine kinases, which are enzymes that play a key role in signal transduction pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one: A similar compound with a slightly different structure, used in similar applications.
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline: Another piperazine derivative with comparable properties.
Uniqueness
1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to inhibit tyrosine kinases sets it apart from other piperazine derivatives, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDBBJAGCPJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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